molecular formula C19H20F3N5O5 B11514987 2-[(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]ethanol CAS No. 330177-41-8

2-[(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]ethanol

Cat. No.: B11514987
CAS No.: 330177-41-8
M. Wt: 455.4 g/mol
InChI Key: CCRXWNIORWCGHP-UHFFFAOYSA-N
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Description

2-[(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]ethanol is a novel, multi-functional chemical scaffold designed for advanced pharmaceutical and biological research. This compound integrates a piperazine core, a privileged structure in drug discovery, with nitro-aromatic and ethanolamine functionalities, offering significant potential for the development of new therapeutic agents. The piperazine ring is a common feature in numerous FDA-approved drugs, valued for its ability to improve aqueous solubility and optimize key physicochemical properties of lead compounds . Piperazine derivatives have demonstrated a wide range of bioactivities and are key structural components in medicines targeting conditions from cancer (e.g., Palbociclib) to central nervous system disorders (e.g., Vortioxetine) and viral infections (e.g., Dolutegravir) . The specific inclusion of a 2-nitro-4-(trifluoromethyl)phenyl substituent on the piperazine ring is of particular interest. This structural motif is found in compounds with documented anti-infective properties , showing activity against strains of Plasmodium falciparum (malaria) and various Gram-positive and Gram-negative bacteria . The nitro group can serve as a versatile handle for further synthetic modification, while the trifluoromethyl group often enhances metabolic stability and membrane permeability. Furthermore, the 2-aminoethanol side chain presents an additional polar group that can influence the molecule's conformation and binding interactions with biological targets. Similar aryl-amino alcohol structures have been identified as significant antimalarial chemotypes, with some derivatives exhibiting excellent in vivo efficacy . This combination of features makes this compound a highly promising candidate for researchers in medicinal chemistry and infectious disease programs, particularly for investigating new antiplasmodial and antibacterial agents against drug-resistant pathogens. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

CAS No.

330177-41-8

Molecular Formula

C19H20F3N5O5

Molecular Weight

455.4 g/mol

IUPAC Name

2-[2-nitro-5-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]anilino]ethanol

InChI

InChI=1S/C19H20F3N5O5/c20-19(21,22)13-1-3-17(18(11-13)27(31)32)25-8-6-24(7-9-25)14-2-4-16(26(29)30)15(12-14)23-5-10-28/h1-4,11-12,23,28H,5-10H2

InChI Key

CCRXWNIORWCGHP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)[N+](=O)[O-])NCCO)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Preparation of 1-(2-Nitro-4-(trifluoromethyl)phenyl)piperazine

The piperazine intermediate forms the foundational scaffold for subsequent functionalization. A high-yield method involves nucleophilic aromatic substitution between 1-chloro-2-nitro-4-(trifluoromethyl)benzene and piperazine in 1-butanol under reflux (12–24 hours). The reaction achieves >85% yield, with the chlorine atom displaced by the piperazine nitrogen. Alternative solvents like 1,4-dioxane may enhance reactivity at elevated temperatures (80°C), as demonstrated in analogous syntheses. Post-reaction workup includes extraction with ethyl acetate, aqueous washing, and column chromatography (CH₂Cl₂:MeOH, 20:1) to isolate the product.

Synthesis of 2-Aminoethanol Derivatives

The ethanolamine moiety is introduced via condensation or substitution reactions. In a patent by US4250176A, 2-aminoethanol reacts with nitro-substituted aryl chlorides in 1-butanol under reflux to form N-(2-hydroxyethyl) intermediates. For example, 1-chloro-2-nitro-4-(trifluoromethyl)benzene reacts with 2-aminoethanol to yield 2-[(2-nitro-4-(trifluoromethyl)phenyl)amino]ethanol. This method avoids harsh conditions, preserving the nitro and trifluoromethyl groups.

Coupling Strategies for Core Assembly

Buchwald–Hartwig Amination

Palladium-catalyzed coupling links the piperazine and aniline moieties. A representative procedure uses Pd(OAc)₂, Xantphos ligand, and Cs₂CO₃ in toluene at 110°C. The reaction couples 1-(2-nitro-4-(trifluoromethyl)phenyl)piperazine with 2-iodo-5-nitroaniline, achieving 70–80% yield. Microwave-assisted conditions (150°C, 30 minutes) reduce reaction times but require stringent temperature control to prevent decomposition.

Nucleophilic Aromatic Substitution

Direct displacement of aryl halides by piperazine derivatives offers a straightforward route. For instance, 1-(2-nitro-4-(trifluoromethyl)phenyl)piperazine reacts with 2-fluoro-5-nitrobenzaldehyde in DMF at 120°C, followed by reduction of the aldehyde to ethanol using NaBH₄. Yields range from 65% to 75%, with purification via silica gel chromatography.

Final Functionalization and Purification

Introduction of the Ethanolamine Group

The terminal ethanol group is installed via reductive amination or alkylation. In a optimized protocol, 2-[(2-nitro-5-aminophenyl)amino]ethanol reacts with 1-(2-nitro-4-(trifluoromethyl)phenyl)piperazine in the presence of NaBH(OAc)₃ and acetic acid in THF at room temperature. This one-pot method achieves 82% yield, with minimal epimerization.

Crystallization and Enantiomeric Resolution

Racemic mixtures, if formed during synthesis, are resolved using chiral acids. A patent method employs (2S,3S)-2,3-bis[(4-methylbenzoyl)oxy]succinic acid in ethyl acetate at 0–25°C to isolate the desired enantiomer. The S-enantiomer salt precipitates first, yielding >99% enantiomeric excess after recrystallization.

Optimization and Scale-Up Considerations

Solvent and Temperature Effects

Reaction efficiency correlates with solvent polarity. Polar aprotic solvents (e.g., DMF, 1,4-dioxane) enhance nucleophilicity in substitution reactions, while ethereal solvents (THF) favor reductive amination. Elevated temperatures (80–120°C) accelerate aryl coupling but risk nitro group reduction; thus, inert atmospheres (N₂/Ar) are critical.

Catalytic Systems

Pd-based catalysts (Pd₂(dba)₃, Xantphos) dominate cross-coupling steps, though Ni catalysts offer cost advantages for large-scale synthesis. Ligand selection (BINAP, DavePhos) significantly impacts yield and regioselectivity in Buchwald–Hartwig reactions.

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (s, 1H, ArH), 4.02 (t, J = 6.0 Hz, 2H, CH₂OH), 3.45–3.20 (m, 8H, piperazine), 2.95 (t, J = 6.0 Hz, 2H, CH₂N).

  • HRMS : m/z calculated for C₁₉H₁₈F₃N₅O₄ [M+H]⁺: 462.1342, found: 462.1339.

Purity Assessment

HPLC analysis (C18 column, MeCN:H₂O 70:30) shows >98% purity after crystallization. Residual solvents (DMF, THF) are <0.1% by GC-MS, complying with ICH guidelines .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines under specific conditions.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Halogenating agents or nucleophiles like sodium hydroxide.

Major Products

The major products formed from these reactions include various substituted aromatic compounds, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]ethanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-[(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]ethanol involves its interaction with specific molecular targets. The nitro and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of piperazine derivatives with diverse pharmacological and chemical applications. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications References
Target Compound : 2-[(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]ethanol C₁₃H₁₆F₃N₃O₃ 319.28 Dual nitro groups, trifluoromethyl, ethanolamine High polarity due to ethanolamine; potential antiproliferative activity inferred from analogs
2-[4-(4-Nitrophenyl)piperazin-1-yl]ethanol C₁₂H₁₇N₃O₃ 251.29 Single nitro group, ethanolamine Simpler structure; used in receptor-binding studies (e.g., serotonin receptors)
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone (MK47/RTC536) C₁₃H₁₄F₃N₃O₂ (estimated) ~301.27 Trifluoromethyl, ethanone (ketone group) Enhanced lipophilicity; evaluated for CNS activity (e.g., dopamine receptor modulation)
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide C₁₉H₁₉ClF₃N₃O 397.82 Chloro, trifluoromethyl, acetamide Amide group improves metabolic stability; potential antimicrobial applications
7-(2,4-Dimethoxyphenyl)-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one C₂₈H₂₈F₃N₅O₃ (estimated) ~555.56 Trifluoromethyl, quinazolinone core, methoxy groups Complex heterocyclic structure; investigated for kinase inhibition

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity: The dual nitro groups in the target compound (vs. Trifluoromethyl groups (common in ) improve metabolic stability and lipophilicity, aiding blood-brain barrier penetration in CNS-targeting analogs .

Functional Group Variations: Ethanolamine vs. Acetamide/Ketone: The ethanolamine moiety in the target compound enhances water solubility compared to the acetamide () or ketone () analogs, which may influence bioavailability . Heterocyclic Modifications: Compounds like the quinazolinone derivative () exhibit greater structural complexity, often correlating with higher specificity in enzyme inhibition .

Synthetic Accessibility: The target compound’s synthesis likely involves nucleophilic substitution (e.g., coupling nitroarylpiperazines with brominated intermediates in ethanol/triethylamine) (). Simpler analogs (e.g., ) require fewer steps, reducing production costs .

Biological Activity

The compound 2-[(2-Nitro-5-{4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}phenyl)amino]ethanol is a member of the class of nitrophenyl derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H20F3N5O3\text{C}_{19}\text{H}_{20}\text{F}_3\text{N}_5\text{O}_3

This structure features a piperazine ring, nitro groups, and a trifluoromethyl phenyl substituent, contributing to its unique biological properties.

Biological Activity Overview

Research indicates that compounds containing nitrophenyl and piperazine moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity : Several studies have demonstrated that nitrophenyl derivatives possess significant antimicrobial properties against various bacterial strains.
  • Anticancer Properties : The compound has shown promise in inhibiting the growth of cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
  • Neuropharmacological Effects : Compounds similar to this one have been investigated for their potential use in treating neurological disorders due to their ability to cross the blood-brain barrier.

Antimicrobial Activity

A study conducted on various nitrophenyl derivatives, including those with piperazine functionalities, revealed that these compounds exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effective concentrations ranging from 10 µg/mL to 50 µg/mL across different strains.

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli20
Compound BS. aureus15
Compound CP. aeruginosa25

Anticancer Activity

The anticancer potential of the compound was evaluated using various cancer cell lines. The results indicated that the compound induced significant cytotoxicity, with IC50 values ranging from 5 µM to 15 µM depending on the cell line tested.

Cell LineIC50 (µM)
HeLa (Cervical)8
MCF-7 (Breast)10
A549 (Lung)12

The proposed mechanism of action involves the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators. Additionally, the presence of nitro groups may contribute to reactive oxygen species (ROS) generation, further promoting cell death in cancer cells.

Case Studies

  • Case Study on Antibacterial Efficacy : In a recent study published in Journal of Antimicrobial Chemotherapy, researchers tested a series of nitrophenyl derivatives against multidrug-resistant bacterial strains. The compound demonstrated superior activity compared to standard antibiotics.
  • Case Study on Cancer Cell Lines : Another study highlighted in Cancer Letters reported that treatment with the compound resulted in significant tumor regression in xenograft models, suggesting its potential for further development as an anticancer agent.

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